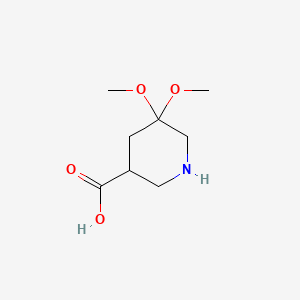
5,5-Dimethoxypiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethoxypiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of methoxy groups at the 5th position and a carboxylic acid group at the 3rd position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethoxypiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable piperidine derivative, the introduction of methoxy groups can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base such as sodium hydride. The carboxylic acid group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethoxypiperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl iodide, sodium hydride.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
5,5-Dimethoxypiperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethoxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The methoxy groups and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine-3-carboxylic acid: Lacks the methoxy groups, making it less versatile in certain reactions.
5-Methoxypiperidine-3-carboxylic acid: Contains only one methoxy group, which may result in different reactivity and properties.
5,5-Dimethylpiperidine-3-carboxylic acid: Substitutes methoxy groups with methyl groups, altering its chemical behavior.
Uniqueness
5,5-Dimethoxypiperidine-3-carboxylic acid is unique due to the presence of two methoxy groups, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5,5-dimethoxypiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO4/c1-12-8(13-2)3-6(7(10)11)4-9-5-8/h6,9H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
ATUZMTIIIKTYEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(CNC1)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


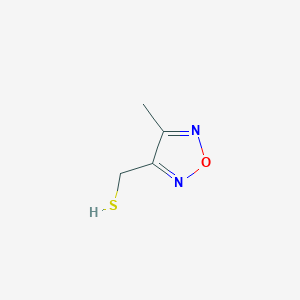
![3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B13506984.png)


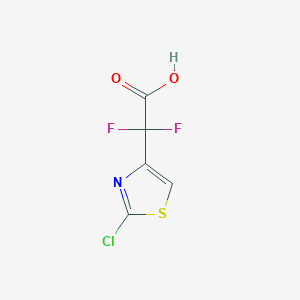
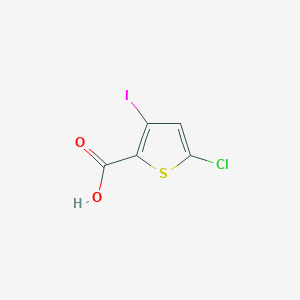
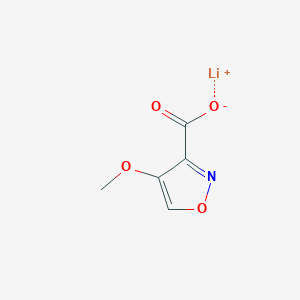

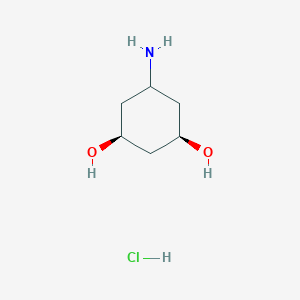
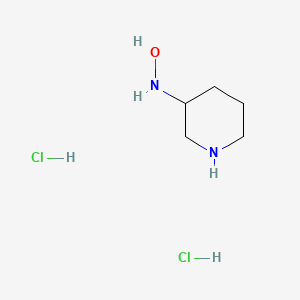

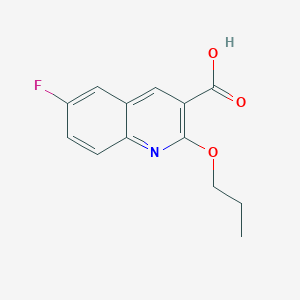

![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
